1-[(2-Methoxyethyl)amino]-3-methyl-2-(4-methylbenzyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Description
Scientific Research Applications
Synthesis and Chemical Properties
A significant area of application for such compounds involves their synthesis and chemical characterization. For example, the synthesis of novel pyrimidine and fused pyrimidine derivatives, including variations of the core benzimidazole structure, has been explored. These synthetic routes typically involve reactions with different electrophilic reagents to yield a variety of derivatives, which are then characterized by IR, 1H NMR, and mass spectra (Mahmoud et al., 2011). Similarly, green multicomponent syntheses of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives have been developed, leveraging the benefits of excellent yield, low cost, and reduced environmental impact (Liu et al., 2008).
Biological Activities
The biological activities of benzimidazole derivatives have also been a focal point of research. Studies include the evaluation of antioxidant and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, revealing their potential as therapeutic agents (Bassyouni et al., 2012). Moreover, the inhibition of benzimidazole derivatives on corrosion of iron in acidic solutions has been investigated, indicating their utility in materials science and engineering applications (Khaled, 2003).
Advanced Materials and Catalysis
Benzimidazole derivatives have been utilized in the development of advanced materials and as catalysts. The synthesis and characterization of novel pyrimido[1,2-a] benzimidazole derivatives, aimed at exploring their chemical properties and potential applications in materials science, highlight this area of research (Hafedh et al., 2022). Additionally, the use of benzoyl cyanide in ionic liquids for the efficient and selective benzoylation of nucleosides demonstrates the application of benzimidazole derivatives in catalytic processes, offering a 'green' alternative to traditional methods (Prasad et al., 2005).
Properties
IUPAC Name |
1-(2-methoxyethylamino)-3-methyl-2-[(4-methylphenyl)methyl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-8-10-18(11-9-16)14-19-17(2)20(15-25)24-27-21-6-4-5-7-22(21)28(24)23(19)26-12-13-29-3/h4-11,26H,12-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFWEMRVUJQHNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C4=CC=CC=C4N=C3C(=C2C)C#N)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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